N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640903-76-8
VCID: VC11849058
InChI: InChI=1S/C14H10Cl2N4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-9-2-3-10(15)11(16)6-9/h2-7H,1H3,(H,18,21)
SMILES: CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Molecular Formula: C14H10Cl2N4O
Molecular Weight: 321.2 g/mol

N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

CAS No.: 2640903-76-8

Cat. No.: VC11849058

Molecular Formula: C14H10Cl2N4O

Molecular Weight: 321.2 g/mol

* For research use only. Not for human or veterinary use.

N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide - 2640903-76-8

Specification

CAS No. 2640903-76-8
Molecular Formula C14H10Cl2N4O
Molecular Weight 321.2 g/mol
IUPAC Name N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Standard InChI InChI=1S/C14H10Cl2N4O/c1-8-7-20-13(17-8)5-4-12(19-20)14(21)18-9-2-3-10(15)11(16)6-9/h2-7H,1H3,(H,18,21)
Standard InChI Key JLPRCQNSABJJHP-UHFFFAOYSA-N
SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Canonical SMILES CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Characterization and Structural Properties

Molecular Architecture

The compound’s core consists of an imidazo[1,2-b]pyridazine scaffold fused with a methyl group at position 2 and a carboxamide moiety at position 6. The dichlorophenyl substituent at the N-position introduces steric bulk and electronic effects, influencing its interaction with biological targets. Key structural parameters include:

PropertyValueSource
Molecular FormulaC14H10Cl2N4O\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{N}_4\text{O}
Molecular Weight321.2 g/mol
LogP (Partition Coefficient)0.31 (estimated)
Topological Polar Surface Area30.19 Ų

The dichlorophenyl group enhances lipophilicity, as evidenced by the LogP value, while the carboxamide contributes to hydrogen bonding potential .

Physicochemical Properties

The compound’s melting point (53–55°C) and density (1.3±0.1 g/cm³) align with trends observed in similar heterocyclic systems. Its moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) facilitates in vitro assays.

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence starting with the condensation of 2-aminopyridazine with α-ketoesters to form the imidazo[1,2-b]pyridazine core. Subsequent N-arylation with 3,4-dichlorophenyl groups and carboxamide formation at position 6 are achieved via nucleophilic acyl substitution. Key steps include:

  • Core Formation: Cyclization under reflux in ethanol yields the imidazo[1,2-b]pyridazine intermediate.

  • N-Arylation: Buchwald-Hartwig coupling introduces the dichlorophenyl group.

  • Carboxamide Installation: Reaction with methylamine in the presence of coupling agents like HATU.

Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) ensure purity (>95%).

Reaction Optimization

Polar aprotic solvents (e.g., DMF) enhance reaction rates during N-arylation, while temperature control (60–80°C) minimizes side products. Catalytic systems employing palladium ligands improve yields in cross-coupling steps .

Pharmacological Activity and Mechanism

Phosphodiesterase Inhibition

N-(3,4-Dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exhibits potent inhibition of PDE10A, with half-maximal inhibitory concentrations (IC50\text{IC}_{50}) below 1 μM . PDE10A regulates cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, modulating signaling pathways critical for neuronal function and inflammation .

EnzymeIC50\text{IC}_{50} (μM)Selectivity vs. PDE3/4Source
PDE10A0.17–0.58>50-fold
PDE3>10N/A
PDE4>10N/A

Cellular Effects

In HL-60 cells, the compound reduces interleukin-1β (IL-1β) production by 40–60% at 10 μM, suggesting anti-inflammatory potential . Additionally, it inhibits cancer cell proliferation (e.g., MCF-7 breast cancer cells) with GI50\text{GI}_{50} values of 5–10 μM.

Therapeutic Applications

Neurological Disorders

PDE10A inhibition elevates cAMP/cGMP in striatal neurons, offering promise for Huntington’s disease and schizophrenia . Preclinical models demonstrate improved motor coordination and reduced psychosis-like behaviors .

Oncology

By disrupting cyclic nucleotide signaling, the compound induces apoptosis in tumor cells. Synergy with checkpoint inhibitors (e.g., anti-PD-1) is under investigation.

Cardiovascular Diseases

PDE10A modulation may enhance cardiac contractility without arrhythmogenic effects, akin to cardiotonic agents like levosimendan .

Comparative Analysis with Structural Analogs

CompoundKey Structural DifferencePDE10A IC50\text{IC}_{50} (μM)Therapeutic FocusSource
ZardaverinePyridazinone core0.17Asthma
N-(3,4-Dimethylphenyl) analogMethyl substituents0.45Inflammation
Imidazo[1,2-a]pyridine derivativesFused pyridine ring0.22–0.89Parkinson’s disease

The dichlorophenyl group in N-(3,4-dichlorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide confers superior selectivity over PDE3/4 compared to analogs .

Future Directions

  • Toxicology Studies: Acute and chronic toxicity profiles in rodent models are needed.

  • Formulation Development: Liposomal encapsulation may improve blood-brain barrier penetration.

  • Clinical Trials: Phase I studies to assess safety in healthy volunteers .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator